molecular formula C7H5ClFNO B2513798 2-Chloro-3-fluorobenzamide CAS No. 683274-49-9

2-Chloro-3-fluorobenzamide

Cat. No.: B2513798
CAS No.: 683274-49-9
M. Wt: 173.57
InChI Key: DNVHMQCMCUGHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluorobenzamide is an aromatic amide compound with the molecular formula C7H5ClFNO It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluorobenzamide typically involves the reaction of 2-chloro-3-fluoroaniline with an appropriate acylating agent, such as acyl chlorides or anhydrides, under controlled conditions. One common method is the reaction of 2-chloro-3-fluoroaniline with benzoyl chloride in the presence of a base like pyridine or triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Chloro-3-fluorobenzoic acid.

    Reduction: 2-Chloro-3-fluoroaniline.

    Hydrolysis: 2-Chloro-3-fluorobenzoic acid and ammonia or corresponding amine.

Scientific Research Applications

2-Chloro-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, potentially leading to inhibitory or modulatory effects on biological pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzamide
  • 3-Chloro-2-fluorobenzamide
  • 2-Chloro-3-bromobenzamide

Comparison: 2-Chloro-3-fluorobenzamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-chloro-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVHMQCMCUGHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.